Gemcitibine monophosphate formate salt
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Overview
Description
Gemcitabine monophosphate is a phosphorylated derivative of gemcitabine, a nucleoside analog used primarily as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose moiety. This compound is known for its efficacy in treating various types of cancer, including pancreatic, non-small cell lung, breast, and ovarian cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine monophosphate involves the phosphorylation of gemcitabine. This process is typically catalyzed by the enzyme deoxycytidine kinase. The reaction conditions often include the presence of ATP and magnesium ions, which facilitate the transfer of the phosphate group to the gemcitabine molecule .
Industrial Production Methods: Industrial production of gemcitabine monophosphate follows a similar enzymatic phosphorylation process but on a larger scale. The process involves the use of bioreactors where gemcitabine and the necessary enzymes are combined under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: The initial formation of gemcitabine monophosphate from gemcitabine.
Further Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.
Deamination: Conversion to inactive metabolites by cytidine deaminase.
Common Reagents and Conditions:
Phosphorylation: ATP, magnesium ions, and deoxycytidine kinase.
Deamination: Cytidine deaminase enzyme.
Major Products Formed:
- Gemcitabine Diphosphate (dFdCDP)
- Gemcitabine Triphosphate (dFdCTP)
- 2’,2’-Difluorodeoxyuridine (dFdU) .
Scientific Research Applications
Gemcitabine monophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
- Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
- Biology: Investigated for its role in cellular processes and its effects on DNA synthesis.
- Medicine: Extensively used in cancer research to develop new therapeutic strategies and understand resistance mechanisms.
- Industry: Employed in the development of targeted drug delivery systems and nanotherapeutics .
Mechanism of Action
Gemcitabine monophosphate exerts its effects primarily through its conversion to gemcitabine triphosphate, which gets incorporated into DNA. This incorporation leads to the termination of DNA elongation, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA replication .
Comparison with Similar Compounds
Gemcitabine monophosphate is often compared with other nucleoside analogs such as cytarabine and fludarabine. While all these compounds share a similar mechanism of action, gemcitabine monophosphate is unique due to its fluorine substitutions, which enhance its stability and efficacy. Other similar compounds include:
- Cytarabine
- Fludarabine
- Cladribine
- Decitabine .
Gemcitabine monophosphate stands out due to its broader spectrum of antitumor activity and its ability to overcome certain resistance mechanisms that limit the efficacy of other nucleoside analogs .
Biological Activity
Gemcitabine monophosphate formate salt, a derivative of the nucleoside analog gemcitabine, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various cancer models, and comparative advantages over traditional formulations.
- Molecular Formula : C10H14F2N3O9P
- Molecular Weight : 389.20 g/mol
- CAS Number : 116371-67-6
- Density : 2.09 g/cm³
- Melting Point : 151-153 °C
- Solubility : 400 mg/ml in water, significantly higher than gemcitabine hydrochloride (40 mg/ml) .
Gemcitabine monophosphate requires intracellular phosphorylation to exert its cytotoxic effects. The first phosphorylation step, catalyzed by deoxycytidine kinase (dCK), is critical for activating gemcitabine. However, many tumors exhibit dCK deficiency, which leads to resistance against traditional gemcitabine therapy. The monophosphate form can bypass this limitation by being directly available for further phosphorylation to its active triphosphate form (dFdCTP), thereby enhancing its efficacy in dCK-deficient cells .
In Vitro Studies
Studies have demonstrated that gemcitabine monophosphate exhibits potent cytotoxicity across various cancer cell lines, including those resistant to conventional therapies. For instance, in acute myeloid leukemia (AML) models, gemcitabine displayed a half-maximal inhibitory concentration (IC50) ranging below 65 nM, outperforming other nucleoside analogs like cytarabine .
Table 1: IC50 Values of Gemcitabine and Other Nucleoside Analogs
Compound | IC50 (nM) |
---|---|
Gemcitabine | <65 |
Cytarabine | Variable |
Fludarabine | Variable |
Pharmacokinetics
The pharmacokinetic profile of gemcitabine monophosphate is favorable due to its high solubility and low irritation upon administration. When administered intravenously, it shows a rapid peak concentration within minutes compared to prolonged infusion required for gemcitabine hydrochloride .
Comparative Studies
In comparative studies involving both intravenous injection and infusion methods, gemcitabine monophosphate demonstrated superior therapeutic effects with less local irritation in animal models. The maximum tolerated dose was significantly higher than that of gemcitabine hydrochloride—4500 mg/kg versus 1000 mg/kg—indicating a better safety profile .
Table 2: Toxicity Comparison Between Gemcitabine Monophosphate and Hydrochloride
Compound | Maximum Tolerated Dose (mg/kg) | Local Irritation |
---|---|---|
Gemcitabine Monophosphate | 4500 | Low |
Gemcitabine Hydrochloride | 1000 | High |
Case Studies
-
Case Study on AML Treatment :
A recent study evaluated the efficacy of gemcitabine monophosphate in AML patients unresponsive to standard therapies. Results indicated a significant increase in overall survival rates compared to historical controls treated with gemcitabine hydrochloride alone. -
Rapid Administration Protocol :
Research highlighted that administering gemcitabine monophosphate via rapid intravenous injection improved clinical outcomes by 30-50% compared to traditional drip methods .
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTREFQOVSMROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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